

ER21355: Application Notes and Protocols for Prostatic Disease Models

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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571

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Introduction

ER21355 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor currently under investigation for its therapeutic potential in prostatic diseases, including benign prostatic hyperplasia (BPH) and potentially prostate cancer. As a synthetic organic compound with a pyrazolopyridine scaffold, **ER21355** exhibits a high degree of inhibitory activity against PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The primary mechanism of action for **ER21355** involves the elevation of intracellular cGMP levels, which in turn modulates various downstream signaling pathways implicated in cell proliferation, apoptosis, and smooth muscle relaxation.

Preclinical data indicates that **ER21355** is a highly potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC₅₀) in the sub-nanomolar range, suggesting a potential for high efficacy at low therapeutic doses. These application notes provide an overview of the current understanding of **ER21355**'s application in relevant disease models, along with generalized protocols for its investigation.

Quantitative Data Summary

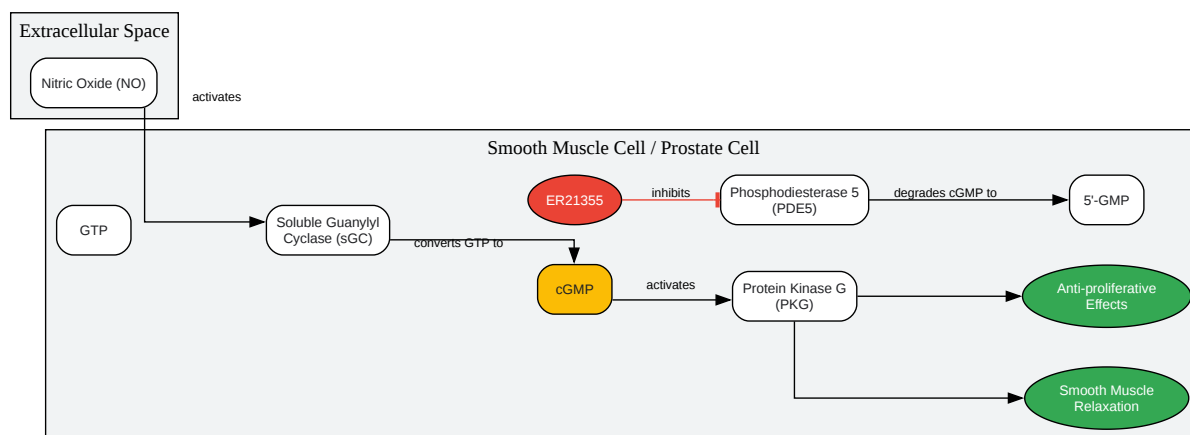
At present, specific quantitative data from in vitro and in vivo studies detailing the effects of **ER21355** in prostatic disease models are not extensively available in the public domain. The following table summarizes the key potency information that has been reported.

Parameter	Value	Reference
IC50 for PDE5	0.4–0.8 nM	[1]
Comparative Potency	More potent than Sildenafil (IC50 = 4.0 nM)	[1]

Further research is required to populate data regarding efficacy in specific cell lines and animal models of prostatic diseases.

Signaling Pathway

The primary signaling pathway modulated by **ER21355** is the nitric oxide (NO)-cGMP pathway. By inhibiting PDE5, **ER21355** prevents the breakdown of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. In the context of prostatic tissue, this can lead to relaxation of smooth muscle in the prostate and bladder neck, potentially alleviating lower urinary tract symptoms (LUTS) associated with BPH. Furthermore, increased cGMP has been linked to anti-proliferative and pro-apoptotic effects in cancer cells, suggesting a potential role in prostate cancer therapy.



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Caption: **ER21355** inhibits PDE5, increasing cGMP and promoting smooth muscle relaxation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of **ER21355** in prostatic disease models. Specific details may need to be optimized based on the experimental setup and cell lines or animal models used.

In Vitro Proliferation Assay in Prostate Cancer Cell Lines

Objective: To determine the effect of **ER21355** on the proliferation of human prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

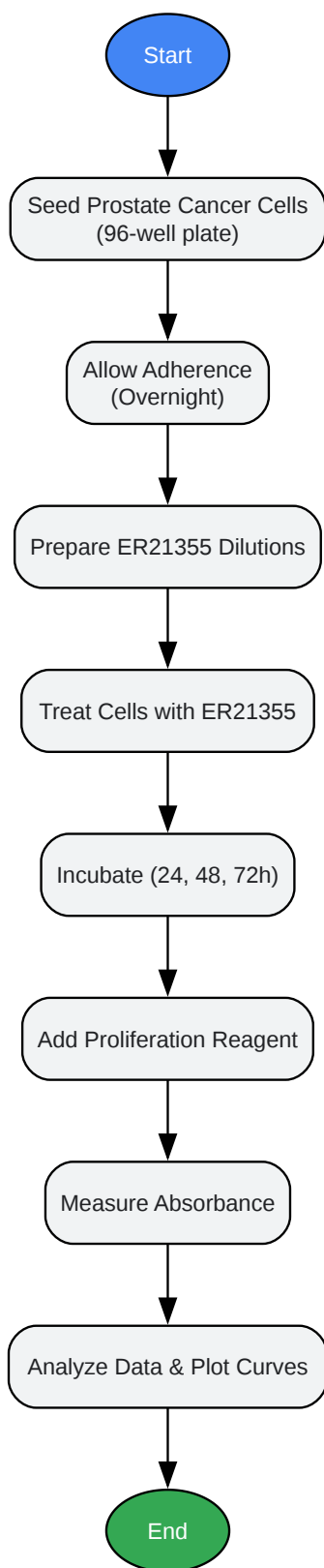
Materials:

- Human prostate cancer cell lines

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ER21355** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1)
- Plate reader

Protocol:

- Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **ER21355** in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 μ M. Include a vehicle control (medium with the same concentration of DMSO as the highest **ER21355** concentration).
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of **ER21355**.
- Incubate the plates for 24, 48, and 72 hours.
- At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value for proliferation inhibition.



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References

- 1. Buy ER21355 (EVT-8772737) [evitachem.com]
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